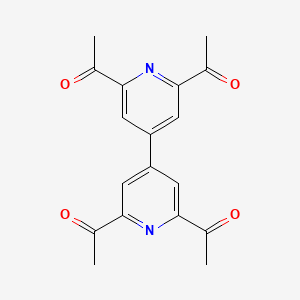
2,2',6,6'-Tetrayltetraactyl-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine can be achieved through various synthetic routes. One common method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields the desired compound in high purity and yield.
Análisis De Reacciones Químicas
2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .
Comparación Con Compuestos Similares
2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine is unique due to its specific structure and reactivity. Similar compounds include:
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: This compound has similar coordination chemistry properties but differs in its substituents.
2,2,6,6-Tetramethyl-4-piperidone: This compound is used as a solvent and catalyst in organic synthesis.
These similar compounds highlight the versatility and unique properties of 2,2’,6,6’-Tetrayltetraactyl-4,4’-bipyridine in various scientific applications.
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
1-[6-acetyl-4-(2,6-diacetylpyridin-4-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C18H16N2O4/c1-9(21)15-5-13(6-16(19-15)10(2)22)14-7-17(11(3)23)20-18(8-14)12(4)24/h5-8H,1-4H3 |
Clave InChI |
NLQNRUJNKBNPEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C2=CC(=NC(=C2)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















